(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
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Description
“(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the formula C10H20N2O3 . It is used as a building block in pharmaceuticals .
Synthesis Analysis
Tertiary butyl esters, such as this compound, can be synthesized using flow microreactor systems. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . Another method involves the oxidation of tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and two functional groups attached to it: an amino group and a hydroxy group . The molecular formula is C10H20N2O3 .Chemical Reactions Analysis
The synthesis of tertiary butyl esters involves the introduction of the tert-butoxycarbonyl group into various organic compounds . This process is more efficient and versatile when conducted in flow microreactor systems .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.272 and a density of 1.2±0.1 g/cm3 . Its boiling point is 388.9±21.0 °C at 760 mmHg .Scientific Research Applications
Sustainable Synthesis of Tertiary Butyl Esters
Tertiary butyl esters, including “(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Key Synthetic Intermediate of Aliskiren
“(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester” is a key synthetic intermediate of Aliskiren , a direct renin inhibitor which was approved by the U.S. Food and Drug Administration (FDA) in 2007 . Despite receiving a warning and contraindication from the U.S. FDA in 2012 because of the potential risk of renal failure and angioedema, its superior blood pressure-lowering efficacy and unique chemical structure still capture the interest of pharmaceutical companies and synthetic chemists .
Asymmetric N-Heterocycle Synthesis
Tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis is another application of "(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester" . This process has been used extensively over the last two decades .
properties
IUPAC Name |
tert-butyl (3S,5S)-3-amino-5-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVUMRPAZPCMTK-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-3-Amino-5-hydroxy-piperidine-1-carboxylic acid tert-butyl ester |
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